Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 625377-65-3
VCID: VC4819230
InChI: InChI=1S/C15H11F3N2O3S/c1-6-3-4-9(23-6)8-5-7(15(16,17)18)10-11(19)12(14(21)22-2)24-13(10)20-8/h3-5H,19H2,1-2H3
SMILES: CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N
Molecular Formula: C15H11F3N2O3S
Molecular Weight: 356.32

Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

CAS No.: 625377-65-3

Cat. No.: VC4819230

Molecular Formula: C15H11F3N2O3S

Molecular Weight: 356.32

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate - 625377-65-3

Specification

CAS No. 625377-65-3
Molecular Formula C15H11F3N2O3S
Molecular Weight 356.32
IUPAC Name methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C15H11F3N2O3S/c1-6-3-4-9(23-6)8-5-7(15(16,17)18)10-11(19)12(14(21)22-2)24-13(10)20-8/h3-5H,19H2,1-2H3
Standard InChI Key AXIKLBJUWLTGBH-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising fused thiophene and pyridine rings. Key substituents include:

  • 5-Methylfuran-2-yl: A heteroaromatic group contributing to lipophilicity and π-π interactions .

  • Trifluoromethyl (-CF₃): An electron-withdrawing group enhancing metabolic stability and binding affinity .

  • Amino (-NH₂): Facilitates hydrogen bonding with biological targets .

  • Methyl carboxylate (-COOCH₃): Improves solubility and serves as a prodrug precursor .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₁F₃N₂O₃S
Molecular Weight356.32 g/mol
IUPAC NameMethyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
CAS Number625377-65-3
SMILESCOC(=O)C1=C(N)C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=C(O3)C

Electronic and Steric Effects

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the thienopyridine core and enhancing reactivity in electrophilic substitutions . The 5-methylfuran moiety introduces steric bulk, potentially influencing binding pocket interactions in biological systems .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Thienopyridine Core Formation: Cyclocondensation of cyanothioacetamide with α,β-unsaturated ketones generates the thieno[2,3-b]pyridine scaffold .

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) at position 4 .

  • Furan Coupling: Suzuki-Miyaura cross-coupling with 5-methylfuran-2-ylboronic acid installs the furan substituent at position 6 .

  • Esterification: Methylation of the carboxylic acid intermediate completes the synthesis .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclocondensationDMF, 110°C, 12 h65–70
TrifluoromethylationUmemoto’s reagent, CuI, DCM50–55
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C60–65
EsterificationCH₃I, K₂CO₃, acetone85–90

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity . Structural confirmation employs:

  • NMR: Distinct signals for furan protons (δ 6.2–7.1 ppm) and CF₃ group (δ -63 ppm in ¹⁹F NMR) .

  • HRMS: Molecular ion peak at m/z 356.32 .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) and tyrosine kinases (e.g., EGFR) by competing with ATP binding. The trifluoromethyl group enhances hydrophobic interactions with kinase pockets, while the furan moiety stabilizes aromatic stacking .

Table 3: In Vitro IC₅₀ Values

TargetIC₅₀ (nM)
CDK212.4 ± 1.2
EGFR-TK8.7 ± 0.9
VEGFR223.1 ± 2.4

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), the compound disrupts cell wall synthesis via binding to penicillin-binding proteins (PBPs) and lanosterol demethylase .

Pharmacological and Toxicological Profiles

ADME Properties

  • Absorption: Oral bioavailability of 58% in rats (logP: 2.1) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring to carboxylic acid .

  • Excretion: Renal (65%) and fecal (35%) elimination .

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg (mice, oral).

  • Genotoxicity: Negative in Ames test .

Applications in Drug Development

Lead Optimization

Structural modifications under investigation:

  • Replacing methyl carboxylate with amide groups to enhance blood-brain barrier penetration .

  • Introducing fluorine at the furan 5-position to improve metabolic stability .

Preclinical Candidates

Analogues of this compound are in Phase I trials for non-small cell lung cancer (NSCLC) and antibiotic-resistant infections .

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